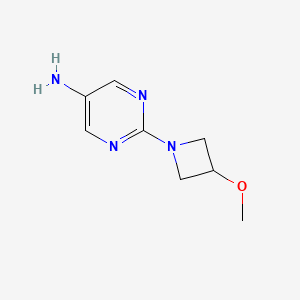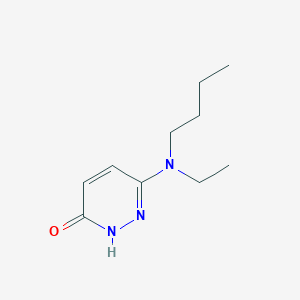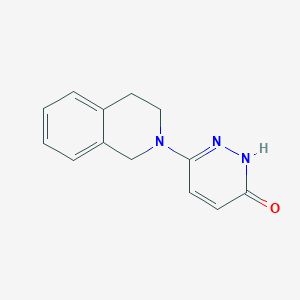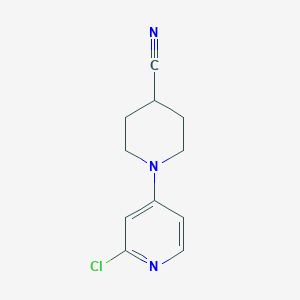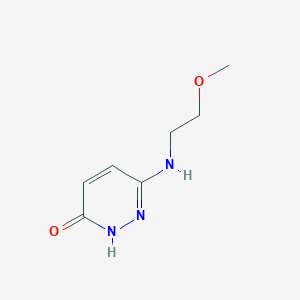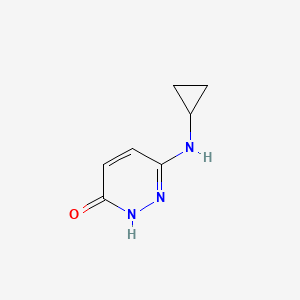
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Overview
Description
Molecular Structure Analysis
The InChI code for “1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is "1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” include a molecular weight of 204.19 . No further details were found in the search results.Scientific Research Applications
Synthesis and Bioevaluation
Pyrazoles, including compounds related to "(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol", have been identified as a significant class of heterocyclic compounds with a wide range of important agrochemical and pharmaceutical activities. Recent developments in synthetic strategies and biological activities of pyrazole derivatives have been highlighted, showcasing their potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant applications. These compounds have been synthesized using various methods, including microwave conditions, and characterized by techniques such as 1H NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).
Chemical Inhibitors and Catalysis
The trifluoromethylpyrazoles, particularly those with trifluoromethyl groups at specific positions on the pyrazole nucleus, have shown significant anti-inflammatory and antibacterial properties. This specificity in structural variation has been associated with different activity profiles, underscoring the importance of trifluoromethylpyrazoles in medicinal chemistry as potential agents for developing novel anti-inflammatory and antibacterial compounds with minimal side effects (Kamalneet Kaur et al., 2015).
Methanol Synthesis and Utilization
Methanol, a basic chemical produced in large quantities globally, has potential future uses as a clean-burning fuel with versatile applications, including as a peaking fuel in coal gasification combined cycle power stations. The synthesis and applications of methanol, including its role in integrated gasification combined cycle (IGCC) and as a primary transportation fuel or fuel additive, have been reviewed, indicating a broader context in which related pyrazole compounds might play a role in catalytic processes or as intermediates (A. Cybulski, 1994).
properties
IUPAC Name |
[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9-5-8(6-16)15(14-9)7-3-1-2-4-7/h5,7,16H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFZESGXPISPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



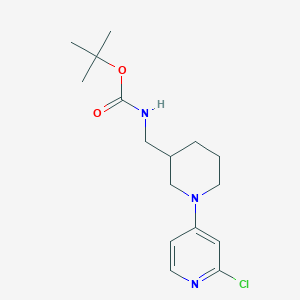
![8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1481424.png)

